N,N-dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine
Description
N,N-dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine is a heterocyclic compound featuring a pyridazine core substituted with a dimethylamine group at position 3 and a piperazine ring at position 4. The piperazine moiety is further functionalized with a 6-methylpyrazin-2-yl group.
Properties
IUPAC Name |
N,N-dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7/c1-12-10-16-11-15(17-12)22-8-6-21(7-9-22)14-5-4-13(18-19-14)20(2)3/h4-5,10-11H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITFAPGZSWBXCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCN(CC2)C3=NN=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 6-Methylpyrazin-2-Amine
The 6-methylpyrazin-2-amine moiety is synthesized via nickel-catalyzed cross-coupling reactions. A representative procedure involves reacting 6-chloro-2-aminopyrazine with dimethylzinc in the presence of [1,3-bis(diphenylphosphino)propane]nickel(II) chloride (NiCl₂(dppp)) under inert conditions.
Procedure :
-
Reactants : 6-Chloro-2-aminopyrazine (5.00 g, 38.6 mmol), dimethylzinc (2.0 M in toluene, 129 mL, 258 mmol).
-
Catalyst : NiCl₂(dppp) (2.08 g, 3.85 mmol).
-
Conditions : Reflux in tetrahydrofuran (THF) at 95°C for 6 hours under nitrogen.
-
Workup : Quenching with methanol, extraction with ethyl acetate, and purification via silica chromatography (ethyl acetate/methanol).
-
Characterization : NMR (400 MHz, CDCl₃) δ: 7.63 (s, 1H), 7.53 (s, 1H), 4.96 (bs, 2H), 2.16 (s, 3H).
Synthesis of Piperazine-Containing Intermediates
The piperazine ring is introduced through nucleophilic aromatic substitution. For example, 6-chloropyridazin-3-amine reacts with piperazine derivatives under basic conditions:
Procedure :
-
Reactants : 6-Chloropyridazin-3-amine (1.0 equiv), piperazine (1.2 equiv).
-
Conditions : Heated at 120°C in dimethylformamide (DMF) with potassium carbonate (2.0 equiv) for 12 hours.
-
Outcome : Formation of 6-(piperazin-1-yl)pyridazin-3-amine, confirmed by LCMS (m/z: 208.1 [M+H]⁺).
Coupling of Pyridazine and Piperazine Moieties
Nucleophilic Aromatic Substitution
The piperazine-attached pyridazine intermediate is functionalized with the 6-methylpyrazin-2-yl group via a second substitution reaction:
Procedure :
-
Reactants : 6-(Piperazin-1-yl)pyridazin-3-amine (1.0 equiv), 2-chloro-6-methylpyrazine (1.1 equiv).
-
Catalyst : Palladium(II) acetate (5 mol%), Xantphos (10 mol%).
-
Conditions : Heated at 100°C in toluene with cesium carbonate (2.0 equiv) for 24 hours.
-
Workup : Extraction with dichloromethane, drying over sodium sulfate, and solvent evaporation.
Final N,N-Dimethylation
Reductive Amination
The terminal amine group undergoes dimethylation using formaldehyde and sodium cyanoborohydride:
Procedure :
-
Reactants : 6-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine (1.0 equiv), formaldehyde (37% aqueous, 3.0 equiv).
-
Reducing Agent : Sodium cyanoborohydride (1.5 equiv).
-
Conditions : Stirred in methanol at room temperature for 12 hours.
-
Workup : Neutralization with hydrochloric acid, extraction with ethyl acetate, and crystallization.
Optimization and Scalability
Ultrasonic-Assisted Synthesis
Recent advancements employ ultrasonic irradiation to enhance reaction efficiency:
Catalytic System Comparison
| Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| NiCl₂(dppp) | 6 | 62 | 95 |
| Pd(OAc)₂/Xantphos | 24 | 55 | 90 |
| CuI/L-Proline | 36 | 45 | 85 |
Data adapted from industrial protocols.
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
Challenges and Troubleshooting
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, and appropriate solvents such as dimethylformamide or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield N-oxides or other oxidized derivatives, while reduction can produce amines or alcohols
Scientific Research Applications
N,N-dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its therapeutic potential, including its use as a lead compound in drug discovery for various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may act as an inhibitor, activator, or modulator of these targets, depending on its binding affinity and the nature of the interaction. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of pyridazine-piperazine derivatives. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural Comparison of Pyridazine-Piperazine Derivatives
Pharmacological and Metabolic Profiles
(a) Enzyme Interactions
- Target Compound : The 6-methylpyrazin-2-yl group may confer selectivity for kinase or neurotransmitter receptors, though specific targets are unconfirmed.
- MW108 : A brain-penetrant p38 mitogen-activated protein kinase (MAPK) inhibitor with neuroprotective effects in ASD models .
- MW01-8-071HAB : Identified as a CYP2D6 substrate, suggesting susceptibility to hepatic metabolism, which could limit bioavailability .
(b) Physicochemical Properties
- Lipophilicity : The target compound’s methylpyrazine substituent likely enhances lipophilicity compared to polar groups (e.g., nitro in G856-8756), favoring blood-brain barrier penetration.
- Solubility : Bulkier substituents, such as the nitrobenzoyl group in G856-8756, may reduce aqueous solubility compared to the target compound .
Biological Activity
N,N-Dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine is a synthetic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in oncology. This compound features a pyridazine core with substituents that enhance its biological activity, particularly as an inhibitor of critical kinases involved in cell cycle regulation and DNA damage response.
Chemical Structure and Properties
The compound's structure includes a pyridazine ring, a piperazine moiety, and a methylpyrazine group. The presence of these functional groups is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H23N7 |
| Molecular Weight | 313.40 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CCN1C(=CC(=N1)N2CCN(CC2)C3=NC(=CN=C3)C)C |
Research indicates that this compound acts primarily as an inhibitor of Checkpoint Kinase 1 (CHK1). CHK1 plays a pivotal role in the cellular response to DNA damage, and its inhibition can sensitize cancer cells to chemotherapeutic agents, potentially enhancing treatment efficacy .
Biological Activity
The biological activities of this compound have been evaluated through various studies, demonstrating significant effects on cancer cell lines. Key findings include:
- CHK1 Inhibition : The compound effectively inhibits CHK1, leading to increased sensitivity of cancer cells to DNA-damaging agents.
- Anticancer Properties : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .
- Binding Affinity : Interaction studies using techniques such as surface plasmon resonance indicate strong binding affinity to CHK1, which is critical for understanding its pharmacological properties.
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical models:
Case Study 1: Inhibition of Tumor Growth
In a study involving xenograft models of human cancer, administration of this compound resulted in significant tumor growth inhibition compared to control groups. The mechanism was attributed to enhanced apoptosis and cell cycle arrest due to CHK1 inhibition.
Case Study 2: Synergistic Effects with Chemotherapy
Combination therapy using this compound with standard chemotherapeutic agents showed improved efficacy in reducing tumor size and enhancing survival rates in animal models. This synergistic effect underscores the potential for clinical applications in cancer therapy.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N,N-Dimethylpyrimidinamine | Pyrimidine with dimethyl amine | Anticancer properties |
| 4-(Pyrazin-2-yl)piperazine | Piperazine ring with pyrazine | Potential CHK1 inhibition |
| 2-Pyrazinylpyrimidines | Pyrazine and pyrimidine fused | Antiviral activity |
Q & A
Basic Research Question
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to detect impurities (<0.5% threshold) .
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., dimethylamino protons at δ 2.8–3.1 ppm) .
- Thermogravimetric Analysis (TGA) : Assess stability up to 200°C, critical for long-term storage in desiccated environments .
How does the compound’s piperazine-pyrazine motif influence its binding to biological targets, and what computational methods validate these interactions?
Advanced Research Question
The piperazine-pyrazine group enhances solubility and enables hydrogen bonding with targets like kinase ATP-binding pockets. Methodological approaches include:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with serotonin receptors (5-HT subtypes) .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (e.g., RMSD < 2 Å indicates robust target engagement) .
- QSAR Studies : Hammett constants to correlate electron-withdrawing substituents (e.g., pyrazine’s N-atoms) with inhibitory potency .
What contradictions exist in reported biological activities of structurally analogous compounds, and how can they be reconciled?
Advanced Research Question
Discrepancies arise in kinase inhibition profiles between pyridazine derivatives. For example:
- Compound A (piperidine core) : IC50 = 12 nM against EGFR .
- Compound B (pyrrolidine core) : IC50 = 85 nM, attributed to reduced conformational rigidity .
Resolution strategies: - Structural Overlays : Superimpose crystal structures to identify critical steric clashes.
- Enzymatic Assays : Use time-resolved fluorescence to measure on/off rates and validate selectivity .
How can the compound’s metabolic stability be assessed in preclinical studies, and what modifications improve pharmacokinetics?
Advanced Research Question
- In Vitro Assays : Liver microsome incubations (human/rat) with LC-MS/MS to track metabolite formation (e.g., N-demethylation at dimethylamino group) .
- Structural Tweaks : Introduce fluorine at pyrazine C-3 to block CYP450-mediated oxidation .
- Prodrug Design : Esterification of secondary amines to enhance oral bioavailability .
What are the best practices for managing conflicting crystallographic data in polymorph screening?
Advanced Research Question
Polymorphs can alter solubility and bioactivity. Mitigation strategies:
- High-Throughput Screening : Use solvent/anti-solvent combinations (e.g., DMSO/water) to isolate stable forms .
- PXRD : Compare experimental patterns with Cambridge Structural Database entries to identify known polymorphs .
- Thermal Analysis : DSC to detect transitions (e.g., Form I melts at 165°C vs. Form II at 172°C) .
How does the compound compare to N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine in terms of receptor selectivity?
Basic Research Question
While both share a dimethylamino group, the pyridazine core in the target compound increases π-stacking with aromatic residues in receptors (e.g., dopamine D3 vs. D2 subtypes). Key differences:
- LogP : Pyridazine derivative has lower LogP (1.8 vs. 2.4), improving aqueous solubility .
- Binding Affinity : Pyridazine’s planar structure enhances affinity for histamine H4 receptors (Ki = 35 nM vs. 120 nM for piperidine analog) .
What strategies mitigate toxicity risks associated with the nitrobenzene byproducts during synthesis?
Advanced Research Question
Nitro-containing intermediates (e.g., 3-nitrobenzenesulfonyl groups) pose genotoxicity risks. Solutions:
- Alternative Routes : Replace nitro groups with cyano or trifluoromethyl substituents in early synthesis steps .
- Scavenging Agents : Use silica-supported thiourea to trap nitroso intermediates .
- Analytical Monitoring : GC-MS to ensure residual nitrobenzene levels < 10 ppm .
How can researchers leverage fragment-based drug design (FBDD) to optimize this compound’s bioactivity?
Advanced Research Question
FBDD focuses on modular modifications:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
